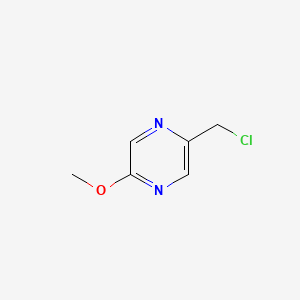

2-(Chloromethyl)-5-methoxypyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, meaning it frequently appears in biologically active compounds and approved drugs. nih.govgoogle.com Its presence is associated with a wide range of pharmacological activities, including anticancer, antitubercular, diuretic, and anti-diabetic effects. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which allows molecules containing this scaffold to interact effectively with biological targets such as enzymes and receptors.

Many clinically important drugs incorporate the pyrazine ring, demonstrating its importance in drug design. google.com For example, Glipizide, an oral hypoglycemic agent used for type 2 diabetes, features a pyrazine ring central to its structure. nih.gov The pyrazine moiety is also found in compounds investigated as protein kinase inhibitors and antineoplastic agents. nih.gov Beyond medicine, substituted pyrazines, particularly methoxypyrazines, are well-known for their potent aroma and flavor profiles, contributing to the characteristic scents of various foods like bell peppers and grapes. semanticscholar.orgresearchgate.netwikipedia.org This dual role in both pharmacology and as natural products underscores the chemical and biological significance of the pyrazine core. researchgate.net

Role of the Chloromethyl Functionality in Synthetic Transformations

The chloromethyl group (–CH₂Cl) is a highly useful functional group in organic synthesis. semanticscholar.org It is essentially a methyl group in which one hydrogen atom has been replaced by a chlorine atom. This substitution transforms it into a reactive "handle" for building larger molecules. The chlorine atom is a good leaving group, making the carbon atom of the chloromethyl group susceptible to attack by nucleophiles.

This reactivity is the basis for its primary role in synthetic transformations: alkylation. The process of introducing a chloromethyl group onto an aromatic ring is known as chloromethylation. researchgate.netnih.gov Once in place, the chloromethyl group can react with a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form a new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bond, respectively. This versatility allows chemists to link the pyrazine core to other molecular fragments, making the chloromethyl group an essential tool for molecular construction. mdpi.com

Overview of 2-(Chloromethyl)-5-methoxypyrazine as a Versatile Synthetic Intermediate

By combining the stable, biologically relevant pyrazine core with the reactive chloromethyl group, this compound emerges as a highly versatile synthetic intermediate. While it is a specialized reagent not commonly found in general chemical catalogs, its structure is designed for utility in multi-step synthesis, particularly in the creation of complex target molecules for pharmaceutical and agrochemical research.

The molecule can be viewed as a pre-packaged, functionalized building block. The methoxy (B1213986) group modifies the electronic properties of the pyrazine ring and can influence the molecule's interaction with biological targets. The key feature, however, is the chloromethyl group, which serves as the primary point of attachment for further chemical elaboration. A synthetic chemist could use this compound to introduce the 5-methoxypyrazinylmethyl moiety into a larger structure.

For instance, in drug discovery, researchers could react this intermediate with various amines to create a library of new compounds to be tested for biological activity. Given that a related compound, 5-methylpyrazine-2-carboxylic acid, is a key component in the synthesis of the antidiabetic drug Glipizide, it is plausible that this compound could be used to synthesize Glipizide analogs or other novel therapeutic agents. nih.govgoogle.com The compound's structure allows for the strategic and efficient assembly of complex molecules, making it a valuable tool for chemists working at the forefront of medicinal and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZSXLXGRSWNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295595 | |

| Record name | 2-(Chloromethyl)-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-90-7 | |

| Record name | 2-(Chloromethyl)-5-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 5 Methoxypyrazine and Analogous Pyrazines

Strategies for the Direct Chloromethylation of Pyrazine (B50134) Rings

Direct chloromethylation of the pyrazine core is a common and efficient method for introducing the chloromethyl group. This can be achieved through the chlorination of a hydroxymethyl precursor or by electrophilic substitution reactions.

Chlorination of Hydroxymethyl Pyrazine Precursors

A prevalent strategy involves the conversion of a hydroxymethyl group on the pyrazine ring into a chloromethyl group. This transformation is typically accomplished using various halogenating agents. A general representation of this reaction is the conversion of 2-(hydroxymethyl)-5-methoxypyrazine to 2-(chloromethyl)-5-methoxypyrazine.

Triphosgene (B27547), in combination with a base such as pyridine (B92270), is an effective reagent for the chlorination of alcohols, including hydroxymethyl pyrazines. nih.govnih.gov The reaction proceeds under mild conditions and is known for its high yield and stereospecificity. nih.gov The mechanism involves the activation of the alcohol by triphosgene to form a chloroformate, which is then attacked by a nucleophile, in this case, a chloride ion, to yield the desired alkyl chloride. nih.govnih.gov This method is well-tolerated by a variety of sensitive functional groups. nih.gov

Table 1: Chlorination of Alcohols using Triphosgene

| Starting Material | Reagents | Product | Yield | Reference |

| Unactivated α-branched primary and secondary aliphatic alcohols | Triphosgene, Pyridine | Alkyl chlorides | High | nih.gov |

| 1,3-anti diols | Triphosgene, Pyridine | 1,3-anti dichlorides | - | nih.gov |

| 1,3-syn diol monosilylethers | Triphosgene, Pyridine | 1,3-syn dichlorides | - | nih.gov |

Data sourced from studies on the chlorination of various aliphatic alcohols.

Phosphorous oxychloride (POCl3) is a widely used and long-established reagent for the chlorination of hydroxyl-containing heteroaromatic compounds, including hydroxypyrazines. mdpi.comresearchgate.netnih.gov The reaction typically involves heating the substrate with POCl3, often in the presence of a tertiary amine base like pyridine or triethylamine. mdpi.comresearchgate.netfordham.edu Solvent-free methods have been developed for large-scale preparations, which are both economically and environmentally advantageous. mdpi.comresearchgate.netnih.gov These reactions are generally high-yielding. mdpi.comresearchgate.net The influence of substituents on the pyrazine ring can affect the course of the chlorination and the formation of by-products. deepdyve.com

Table 2: Chlorination of Hydroxy-heterocycles with POCl3

| Substrate Class | Conditions | Product | Scale | Reference |

| Hydroxypyrimidines, 2-hydroxy-pyridines, -quinoxalines, amides | Equimolar POCl3, Pyridine, sealed reactor, high temperature | Chlorinated heterocycles | Multigram | mdpi.comresearchgate.netnih.gov |

| 6-Methyluracil | POCl3, Tri-n-propylamine | Dichloropyrimidine | - | fordham.edu |

| 6-Trifluoromethyluracils | POCl3, N,N-dimethylaniline | Di- and trichloropyrimidines | - | deepdyve.com |

This table summarizes findings from large-scale, solvent-free chlorination studies.

Besides triphosgene and POCl3, other halogenating agents are employed for the conversion of hydroxymethyl pyrazines to their chloro derivatives. sigmaaldrich.com

Thionyl Chloride (SOCl2): This reagent is commonly used to convert alcohols to alkyl chlorides. masterorganicchemistry.comreddit.comyoutube.com The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies purification. masterorganicchemistry.com The reaction mechanism for primary and secondary alcohols typically proceeds via an SN2 pathway, leading to an inversion of stereochemistry if a chiral center is present. youtube.com

Cyanuric Chloride ((NCCl)3): This trimer of cyanogen (B1215507) chloride serves as a versatile reagent in organic synthesis. wikipedia.orgchemcess.com It can be used to convert alcohols to alkyl chlorides. wikipedia.org The reactivity of the three chlorine atoms on the triazine ring is temperature-dependent, allowing for sequential substitutions. nih.gov

Table 3: Comparison of Other Halogenating Reagents

| Reagent | Substrate | Key Features | Reference |

| Thionyl Chloride (SOCl2) | Alcohols | Gaseous byproducts, SN2 mechanism | masterorganicchemistry.comyoutube.com |

| Cyanuric Chloride ((NCCl)3) | Alcohols, Carboxylic Acids | Temperature-controlled reactivity, versatile | wikipedia.orgnih.gov |

Electrophilic Chloromethylation via Blanc-type Reactions on Pyrazine Systems

The Blanc chloromethylation is a classic organic reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl2). wikipedia.orglibretexts.orgambeed.comorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.orglibretexts.org The electrophile is generated from the protonation of formaldehyde under acidic conditions. wikipedia.orglibretexts.org

While highly activated aromatic systems like phenols and anilines are not suitable substrates, this method can be applied to a range of aromatic and heteroaromatic compounds. wikipedia.org The pyrazine ring, being electron-deficient, presents a challenge for electrophilic substitution. uoanbar.edu.iqyoutube.com However, the presence of activating groups on the pyrazine ring could facilitate such a transformation. The reactivity of the pyrazine ring towards electrophiles is generally low and requires vigorous conditions. uoanbar.edu.iq

Pyrazine Ring Construction Strategies Leading to Chloromethylated Derivatives

An alternative to the direct functionalization of a pre-formed pyrazine ring is the synthesis of the ring itself from acyclic precursors, with the chloromethyl group or a precursor to it already in place. This approach offers the advantage of controlling the substitution pattern on the pyrazine ring from the outset. Various methods for constructing pyrazine rings from acyclic or monocyclic precursors have been developed, which can be adapted to produce chloromethylated derivatives. semanticscholar.orgresearchgate.net

Cyclization Reactions from Acyclic Building Blocks for Pyrazine Ring Formation

The construction of the pyrazine ring is a fundamental step in the synthesis of this compound and its analogs. A prevalent and effective method involves the condensation of acyclic precursors, specifically the reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. This approach provides a direct pathway to the heterocyclic core.

A well-documented strategy, particularly for preparing 2-alkyl-3-hydroxypyrazines which are precursors to methoxypyrazines, is the condensation of an α-amino acid amide with an α-dicarbonyl compound like glyoxal (B1671930). tripod.com For instance, the synthesis of 2-isobutyl-3-hydroxypyrazine is achieved by reacting L-leucinamide hydrochloride with a 40% aqueous solution of glyoxal under alkaline conditions (pH 9-10). The reaction initially forms a dihydropyrazine (B8608421) intermediate, which subsequently undergoes spontaneous air oxidation to yield the aromatic hydroxypyrazine. This general method is adaptable for creating various substituted pyrazines by choosing different amino acid amides and dicarbonyl compounds. tripod.com

Another approach involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by metal complexes, to form symmetrically substituted 2,5-dialkylpyrazines. acs.org This method is atom-economical, producing hydrogen gas and water as the only byproducts. acs.org While this route typically yields symmetrical products, it represents an important strategy for pyrazine ring formation from simple acyclic units.

Table 1: Selected Cyclization Reactions for Pyrazine Ring Formation

Conversion of Diketopiperazines into Chlorinated Pyrazines

2,5-Diketopiperazines (DKPs) are cyclic dipeptides formed from the condensation of two α-amino acids. wikipedia.org While not a direct route, these structures can be considered as potential, albeit challenging, precursors for pyrazines. The transformation of a DKP into a chlorinated pyrazine would conceptually involve a two-stage process: aromatization of the DKP ring followed by chlorination.

The first stage, the oxidation of the piperazine-2,5-dione ring to an aromatic pyrazine or its tautomeric hydroxypyrazine form, is a dehydrogenation reaction. Research has shown that N-blocked piperazine-2,5-diones can be oxidized (dehydrogenated) using reagents like sulfur in dimethylformamide. rsc.org Furthermore, enzymatic oxidation has also been demonstrated, such as the conversion of tyrosine diketopiperazine into DOPA diketopiperazine using tyrosine hydroxylase, indicating that the core DKP structure can undergo oxidative modification. nih.gov

Once the corresponding 2-hydroxypyrazine (B42338) is formed, the second stage involves the replacement of the hydroxyl group with a chlorine atom. This is a standard transformation in heterocyclic chemistry, commonly achieved using chlorinating agents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). tripod.com The reactivity in this step can be heavily influenced by other substituents on the pyrazine ring. tripod.com For example, alkyl groups at the 5- and 6-positions can hinder the replacement of a 2-hydroxyl group. tripod.com This multi-step conversion from a DKP is synthetically complex compared to direct cyclization methods.

Synthesis of 5-Alkoxy-2-(chloromethyl)pyrazines

The synthesis of pyrazines bearing both an alkoxy group and a chloromethyl group, such as the target compound, typically involves a multi-step sequence where the pyrazine core is first assembled, followed by functional group interconversions. A logical and practiced approach is based on the methods developed for analogous structures like 2-isobutyl-3-methoxypyrazine. dur.ac.ukacs.org

The general pathway can be outlined as follows:

Pyrazine Ring Formation : A suitably chosen α-amino acid amide is condensed with an α-dicarbonyl compound to form a hydroxypyrazine, as described in section 2.2.1. tripod.com

Alkoxylation : The resulting hydroxyl group (which exists in tautomeric equilibrium with a pyrazinone) is converted to an alkoxy group. For a methoxy (B1213986) group, this is typically achieved through methylation using a reagent like diazomethane (B1218177) or, more conveniently, methyl iodide in the presence of a base. dur.ac.ukacs.org

Chloromethylation : The final step is the introduction of the chloromethyl group. This is most commonly accomplished by the chlorination of a corresponding hydroxymethylpyrazine. The hydroxymethyl group itself can be introduced through various synthetic routes. The subsequent chlorination is typically performed with reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). tripod.com

A key precursor for the title compound would be 2-hydroxymethyl-5-methoxypyrazine. The chlorination of this intermediate with a suitable agent like thionyl chloride would yield this compound.

Table 2: Key Reagents in the Synthesis of 5-Alkoxy-2-(chloromethyl)pyrazines

Methodological Advancements in Large-Scale and Efficient Synthesis

The demand for pyrazines in various industries, including flavor, fragrance, and pharmaceuticals, drives the development of more efficient, safer, and scalable synthetic methods. elsevierpure.comtuwien.ac.atresearchgate.net Advancements often focus on reducing hazardous reagents, minimizing waste, and simplifying purification procedures.

One significant improvement involves the chlorination of hydroxypyrazines. Traditional methods often use a large excess of phosphorus oxychloride (POCl₃) as both the reagent and the solvent. nih.gov A more advanced, solvent-free protocol has been developed for the large-scale chlorination of various hydroxylated nitrogen-containing heterocycles, including pyrazines. This method uses an equimolar amount of POCl₃ with pyridine as a base, heated in a sealed reactor. nih.govresearchgate.net This procedure is environmentally superior, safer for large-scale operations due to the avoidance of quenching large amounts of excess POCl₃, and provides high yields and purity. nih.gov

Another area of advancement is in the purification and reaction conditions. The use of solid-supported reagents, such as the Ambersep 900 hydroxide (B78521) resin for the methylation of hydroxypyrazines, represents a move towards greener chemistry. dur.ac.uk This simplifies the work-up process, as the resin can be removed by simple filtration, avoiding complex aqueous extractions.

For the chlorination step specifically, alternatives to traditional chlorinating agents are also being explored. For analogous heterocyclic systems, triphosgene has been used as a substitute for reagents like thionyl chloride, sometimes offering advantages in handling and reaction control on an industrial scale.

Table 3: Comparison of Chlorination Methods for Hydroxypyrazines

Reactivity and Reaction Mechanisms of 2 Chloromethyl 5 Methoxypyrazine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl substituent of 2-(chloromethyl)-5-methoxypyrazine is readily displaced by a variety of nucleophiles. This reactivity is attributed to the stabilization of the transition state and potential carbocation intermediate by the adjacent pyrazine (B50134) ring. The general mechanism follows a standard SN2 or SN1 pathway, depending on the nucleophile, solvent, and reaction conditions.

Reactivity with Thiol-Containing Nucleophiles

This compound readily reacts with thiol-containing nucleophiles, such as thiophenols and alkyl thiols, to form the corresponding thioether derivatives. These reactions typically proceed under basic conditions, where a base is used to deprotonate the thiol, generating a more potent thiolate nucleophile. The thiolate then displaces the chloride ion from the chloromethyl group.

Research on related heterocyclic compounds, such as chloropyrimidines, has demonstrated that sodium thiophenoxide is an effective nucleophile for displacing chlorine atoms, leading to the formation of a carbon-sulfur bond. nih.gov This type of transformation is a common and high-yielding strategy in organic synthesis.

Table 1: Representative Nucleophilic Substitution with Thiolates

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Sodium thiophenoxide | 2-Methoxy-5-((phenylthio)methyl)pyrazine |

Reactions with Amine-Based Nucleophiles

Amine-based nucleophiles, including primary and secondary amines, react with this compound to yield the corresponding substituted aminomethyl-pyrazines. These reactions often require a base to neutralize the hydrochloric acid formed as a byproduct, or an excess of the amine nucleophile can be used for the same purpose. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the chloromethyl group.

Studies on similar systems, like pentafluoropyridine (B1199360) and chloropyrimidines, show that amines such as piperazine (B1678402) and dimethylamine (B145610) are effective nucleophiles for substitution reactions on heterocyclic compounds. nih.govsemanticscholar.org The reaction of this compound with amines provides a direct route to compounds with potential biological activity.

Transformations with Phenolic Nucleophiles

Phenolic compounds can act as nucleophiles in the presence of a base, which deprotonates the hydroxyl group to form a more reactive phenoxide ion. The resulting phenoxide can then displace the chloride from this compound, affording aryl ether derivatives. For example, the reaction with sodium phenoxide leads to the formation of 2-methoxy-5-(phenoxymethyl)pyrazine. nih.gov

This reaction is a key step in the synthesis of various pyrazine derivatives that have applications in medicinal chemistry. For instance, the synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}-oxy)methyl]piperidin-1-yl}methanones involves a similar nucleophilic substitution where a pyrazin-2-yloxy moiety is formed. researchgate.net

Formation of Acetal Derivatives Under Basic Conditions

While the term "acetal" typically refers to a carbon atom bonded to two –OR groups formed from an aldehyde or ketone, in this context, "acetal derivatives" can refer to the product of substitution with an alkoxide. The reaction of this compound with an alkoxide, such as sodium methoxide (B1231860), under basic conditions results in the formation of an alkoxymethylpyrazine, which is an ether. This is a classic Williamson ether synthesis.

For example, reacting this compound with sodium methoxide in methanol (B129727) would yield 2-methoxy-5-(methoxymethyl)pyrazine. This type of reaction is well-documented for related heterocyclic compounds. A patent for the preparation of 2-alkoxy-5-alkoxymethyl-pyridines describes the reaction of a dichloromethyl-pyridine with sodium methoxide to form the corresponding methoxymethyl-pyridine. google.com

Table 2: Formation of Ether Derivatives

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Sodium Methoxide | 2-Methoxy-5-(methoxymethyl)pyrazine |

Reactivity Profile of the Pyrazine Ring System

The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences its reactivity.

Electrophilic Substitution Behavior of the Pyrazine Core

The pyrazine ring is generally deactivated towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, under acidic conditions typical for many electrophilic substitution reactions, the nitrogen atoms can be protonated, which further deactivates the ring.

However, the presence of the electron-donating methoxy (B1213986) group at the 5-position can partially counteract this deactivation. The methoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho (position 6) and para (position 3) to the methoxy group would be the most likely sites for electrophilic attack, should the reaction conditions be forcing enough to overcome the inherent deactivation of the pyrazine ring.

Nucleophilic Reactivity of the Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly when a good leaving group is present on the ring. thieme-connect.deslideshare.net While the direct nucleophilic displacement of a hydrogen atom on the pyrazine ring is not a common reaction, the substitution of halogens occurs with relative ease. thieme-connect.de Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de

The positions on the pyrazine ring available for nucleophilic attack are carbons 2, 3, 5, and 6. um.edu.my The reactivity of the pyrazine core towards nucleophiles is significantly influenced by the nature of the substituents already present on the ring. The presence of strong electron-donating groups, such as amino (-NH2), hydroxyl (-OH), or thiol (-SH) groups, can facilitate nucleophilic attack. um.edu.my Conversely, if the pyrazine ring carries electron-donating groups, more stringent reaction conditions are often required for nucleophilic substitution to proceed. thieme-connect.de

The reaction of 2-chloropyrazines with various nucleophiles demonstrates the susceptibility of the pyrazine core to nucleophilic aromatic substitution. For instance, 2-chloropyrazine (B57796) readily reacts with sodium salts of thiophenol, methanethiol, ethanol, and phenol (B47542) to yield the corresponding substituted pyrazines in good yields. um.edu.my These reactions are often accelerated under microwave irradiation in a solvent like N-methylpyrrolidone (NMP). um.edu.my

| Entry | Nucleophile | Solvent | Molar Proportions of Nucleophile | Temperature (°C) | Time (s) | Product (R=) | Yield (%) |

| 1 | PhSNa | NMP | 2 | 80 | 35 | SPh | 96 |

| 2 | MeSNa | NMP | 1.7 | 80 | 50 | SMe | 88 |

| 3 | EtONa | NMP | 1.8 | 90 | 45 | OEt | 68 |

| 4 | PhONa | NMP | 2 | 100 | 50 | OPh | 69 |

| Data derived from reference um.edu.my |

The mechanism for these substitutions does not always follow a simple addition-elimination pathway. In some cases, a ring-opening-ring-closure (ANRORC) mechanism may be operative, leading to substitution at unexpected positions or the formation of different heterocyclic systems like imidazoles. thieme-connect.de

Influence of Adjacent Chlorine Atoms on Electrophilicity in Related Pyrazinones

The presence of a chlorine atom on a heterocyclic ring, such as in pyrazinones, significantly influences the electrophilicity of the molecule. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect. This effect plays a pivotal role in the reactivity of the molecule. nih.gov When a chlorine atom is attached to an electron-deficient carbon center, it can enhance the electrophilic character of that carbon, making it more susceptible to attack by nucleophiles. nih.govmdpi.com

In the context of pyrazinones, an adjacent chlorine atom would increase the partial positive charge on the carbon atom to which it is attached, thereby increasing its electrophilicity. This facilitates the displacement of the chlorine atom by a nucleophile. nih.gov The introduction of a chlorine atom into a molecule can substantially improve its biological activity by altering its electronic properties and its ability to interact with biological targets. nih.gov

Furthermore, the chlorine atom itself can exhibit electrophilic properties. This phenomenon occurs when the chlorine is bonded to a strongly electron-withdrawing group, which creates a region of positive electrostatic potential, known as a σ-hole, on the chlorine atom. rsc.org This "electrophilic chlorine" can then react with nucleophiles. For example, the chlorine atoms in a trichloromethyl group attached to an electron-withdrawing moiety can be abstracted by a sulfur nucleophile. rsc.org While this specific example is for a trichloromethyl group, it illustrates the principle that chlorine's role is not limited to simply being a leaving group.

The presence of chlorine can also activate other positions on the ring towards nucleophilic attack. For instance, in p-chloronitrobenzene, the chlorine atom activates the ortho positions for nucleophilic addition. mdpi.com This suggests that in chlorinated pyrazinones, the chlorine atom could similarly influence the reactivity of other sites on the ring system.

Oxidative and Reductive Transformations

N-Oxidation of Chlorinated Pyrazines

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can undergo oxidation to form N-oxides. slideshare.net This reaction is a common transformation for pyrazine derivatives, including chlorinated pyrazines. The formation of N-oxides can alter the electronic properties and reactivity of the pyrazine ring.

Other oxidizing agents, such as hydrogen peroxide, can also be employed for the N-oxidation of pyrazine derivatives. um.edu.mynih.gov The choice of oxidant and reaction conditions allows for selective oxidation. For instance, selective N-oxidations of chlorinated pyrazines and quinoxalines have been studied to control which nitrogen atom is oxidized in asymmetrically substituted compounds. acs.org The resulting chloropyrazine N-oxides are themselves useful intermediates for further functionalization, such as through amination reactions. acs.org

| Starting Material | Oxidizing Agent | Product(s) | Reference |

| Dichloropyrazine | Trifluoroperacetic acid | Di-N-oxide, Mono-N-oxides | psu.edu |

| Alkyl pyrazine | Hydrogen peroxide | Mono- and Di-N-oxides | um.edu.my |

| Chloropyrazines | Various | Selective N-oxides | acs.org |

| This table summarizes findings from various sources. |

Other Oxidative Pathways for Pyrazine Derivatives

Besides N-oxidation, pyrazine derivatives can undergo other oxidative transformations, although the pyrazine ring itself is generally stable towards oxidizing agents. researchgate.net The stability of the pyrazine ring is greater than that of a benzene (B151609) ring when treated with alkaline permanganate. researchgate.net

One notable oxidative pathway is the hypohalite oxidation of pyrazines bearing certain side chains. For example, acetonyl- and phenacylpyrazine can be oxidized using hypohalite reagents. acs.org

In different contexts, such as food chemistry, oxidative processes involving pyrazine derivatives are significant. During prolonged storage, pyrazines, which contribute to desirable roasted and nutty aromas, can undergo oxidation. mdpi.com This can lead to the formation of oxidative derivatives like dimethyl trisulfide, which may result in undesirable off-odors. mdpi.com The oxidation of intermediates from the Maillard reaction, which can be pyrazine precursors, is another relevant pathway. mdpi.com Furthermore, the instability of certain flavor compounds can lead to their oxidation into acids or interactions with amino compounds, which can include the formation of pyrazines, thereby influencing flavor deterioration. mdpi.com

Derivatization and Functionalization Strategies for 2 Chloromethyl 5 Methoxypyrazine

Synthesis of Advanced Pyrazine (B50134) Architectures

The unique combination of functional groups on 2-(chloromethyl)-5-methoxypyrazine allows for its use as a building block in various synthetic applications, from creating analogs of bioactive molecules to generating specialized ligands for inorganic chemistry.

Proton Pump Inhibitors (PPIs) are a class of drugs that function by inhibiting the H+/K+ ATPase in gastric parietal cells. The chemical backbone of many prominent PPIs, such as omeprazole, features a benzimidazole (B57391) moiety linked to a substituted pyridine (B92270) ring via a methylsulfinyl bridge. The synthesis of these drugs often relies on precursors like 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine.

While this compound is not a direct precursor for omeprazole, its structure is analogous to the pyridine-based intermediates used in PPI synthesis. The key to the action of pyridine-based PPIs is the pKa of the pyridine nitrogen, which allows the drug to accumulate in the acidic environment of the parietal cell. The subsequent activation pathway involves an intramolecular nucleophilic attack from the pyridine nitrogen onto the benzimidazole ring. nih.gov

Replacing the pyridine ring with a pyrazine ring would significantly alter the electronic properties and basicity of the heterocycle. The pyrazine ring contains a second nitrogen atom, which is strongly electron-withdrawing, making the ring system more electron-deficient and less basic than the corresponding pyridine. This would directly impact the pKa and the nucleophilicity of the ring nitrogens, critical factors for PPI activity. nih.gov Therefore, while the synthetic route to a pyrazine-based PPI analog could conceptually follow the established pathway—nucleophilic substitution of the chloride with a mercaptobenzimidazole followed by oxidation of the resulting sulfide—the biological activity of the final compound would be modulated by the distinct electronic nature of the pyrazine core.

Table 1: Comparison of Pyridine Precursor and Pyrazine Analog

| Feature | Pyridine Precursor (for Omeprazole) | Pyrazine Analog |

|---|---|---|

| Compound | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | This compound |

| Heterocycle | Pyridine (1 N atom) | Pyrazine (2 N atoms) |

| Basicity | More basic | Less basic |

| Electronic Nature | Electron-richer due to fewer N atoms and alkyl donors | More electron-deficient |

| Potential PPI Activity | Proven effective | Hypothetical, activity would be altered |

Pyrazinones, or hydroxypyrazines, are an important class of heterocyclic compounds with a range of pharmacological activities. The this compound scaffold can be synthetically modified to access these derivatives. A plausible synthetic strategy involves the transformation of the chloromethyl group into a carbonyl functionality, which can then participate in cyclization or rearrangement to form the pyrazinone core.

One potential pathway begins with the nucleophilic displacement of the chloride. For instance, hydrolysis of the chloromethyl group would yield the corresponding alcohol, 2-(hydroxymethyl)-5-methoxypyrazine. Subsequent oxidation of this primary alcohol could lead to either the aldehyde (2-formyl-5-methoxypyrazine) or the carboxylic acid (5-methoxypyrazine-2-carboxylic acid), depending on the oxidizing agent and reaction conditions. These carbonyl derivatives are key intermediates that can be used to construct pyrazinone rings or other complex heterocyclic systems.

Furthermore, pyrazinones exist in tautomeric equilibrium with their corresponding hydroxypyrazine forms. The synthesis of substituted hydroxypyrazines has been achieved through various methods, including sequences starting from N-allyl malonamides. rsc.org By leveraging the reactivity of the chloromethyl group on this compound, it serves as a valuable synthon for introducing the necessary functionalities to build diverse pyrazinone-based structures.

Pyrazine and its derivatives are well-known ligands in coordination chemistry, often acting as bridging ligands between metal centers to form coordination polymers and metal-organic frameworks. This compound can function as a monodentate ligand, coordinating to a metal center through one of its two ring nitrogen atoms.

The true versatility of this compound in coordination chemistry, however, lies in the reactivity of the chloromethyl group. This group serves as a reactive handle to introduce additional donor atoms, thereby creating multidentate ligands capable of forming stable chelate complexes with metal ions. This strategy is a cornerstone of ligand design. nih.gov

For example, nucleophilic substitution of the chloride with various nucleophiles can generate a library of new, adaptable ligands.

Reaction with an amine, such as 2-aminopyridine, would yield a bidentate N,N-donor ligand.

Reaction with a thiol, such as 2-mercaptobenzimidazole, would create a bidentate N,S-donor ligand.

Reaction with a phosphine (B1218219) would introduce a P-donor site, leading to N,P-hybrid ligands.

These derivatization reactions transform a simple monodentate pyrazine into a sophisticated chelating agent, demonstrating its utility as a foundational scaffold for ligand synthesis. nih.govresearchgate.net

Table 2: Potential Ligands Derived from this compound

| Nucleophile | Resulting Ligand Type | Potential Donor Atoms |

|---|---|---|

| Ammonia | Bidentate | N (pyrazine), N (amine) |

| 2-Aminopyridine | Bidentate | N (pyrazine), N (pyridine) |

| Sodium Thiophenolate | Bidentate | N (pyrazine), S (thiol) |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been successfully applied to functionalize pyrazine rings. rsc.org The Suzuki reaction typically couples an organoboron reagent (like a boronic acid) with an organic halide or triflate. youtube.comyoutube.com

While the chloromethyl group of this compound is primarily reactive towards nucleophilic substitution, the pyrazine ring itself can be functionalized using cross-coupling chemistry. To achieve this, a halogen atom (e.g., Cl, Br) must be present on the aromatic ring. A synthetic strategy could involve the direct halogenation of this compound or starting from a related halopyrazine.

For example, the Suzuki coupling of a bromopyrazine derivative with an arylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, allows for the introduction of various aryl or heteroaryl substituents onto the pyrazine core. rsc.org This methodology has been used to synthesize highly substituted pyrazines, including those with applications as kinase inhibitors. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields, especially with electron-deficient heterocycles like pyrazine. researchgate.net

Regioselective Functionalization Approaches and Control

Regioselectivity is a critical aspect when performing further chemical transformations on a substituted ring like this compound. The outcome of reactions such as electrophilic substitution, nucleophilic aromatic substitution (SNAr), or metallation is dictated by the electronic influence of the existing substituents.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally deactivates the ring towards electrophilic attack but makes it highly susceptible to nucleophilic attack. The substituents on the ring modulate this reactivity:

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom.

Ring Nitrogens: These are strongly deactivating and meta-directing.

For a potential electrophilic substitution, the directing effects of the activating methoxy (B1213986) group would likely dominate, favoring substitution at the C6 position (ortho to the methoxy group). However, the strong deactivating nature of the pyrazine ring means such reactions would require harsh conditions.

More likely are nucleophilic aromatic substitution (SNAr) reactions, especially if a leaving group (like a halide) is introduced onto the ring. The positions activated towards nucleophilic attack are those ortho and para to the electron-withdrawing nitrogen atoms. Studies on the functionalization of dichloropyrazinones have demonstrated that regioselective substitution can be achieved by controlling reaction conditions, such as temperature and the nature of the nucleophile. researchgate.net

Mechanistic Insights into Derivatization Pathways

The derivatization of this compound proceeds through well-established reaction mechanisms.

The most common reaction involving this compound is the nucleophilic substitution at the chloromethyl group. This benzylic-type halide readily undergoes substitution with a wide variety of nucleophiles (amines, thiols, alkoxides). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the nucleophile attacks the electrophilic carbon of the -CH₂Cl group, and the chloride ion is simultaneously displaced as the leaving group. The transition state involves the partial formation of the new bond and partial breaking of the C-Cl bond. This pathway is favored due to the accessibility of the primary carbon center. nih.gov

For functionalization of the pyrazine ring itself via Suzuki-Miyaura cross-coupling, the reaction follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of a halopyrazine, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Finally, if a suitable leaving group is present on the pyrazine ring, nucleophilic aromatic substitution (SNAr) can occur. This two-step mechanism is characteristic of electron-poor aromatic systems. rsc.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, aided by the electron-withdrawing nitrogen atoms. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Medicinal Chemistry Synthesis

The pyrazine (B50134) core is a common feature in many biologically active compounds. The specific structure of 2-(Chloromethyl)-5-methoxypyrazine, with its reactive chloromethyl group, allows for its incorporation into a wide array of molecular frameworks, making it a valuable precursor in the synthesis of new therapeutic agents.

Design and Synthesis of Pharmacologically Relevant Pyrazine Scaffolds

The pyrazine ring system is a recognized pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including antiviral and anticancer properties. nih.gov The design of new drugs often involves the modification of a central scaffold to optimize its interaction with biological targets. This compound serves as an excellent starting material for creating libraries of pyrazine-based compounds. The reactive chloromethyl group provides a convenient handle for introducing various functional groups through nucleophilic substitution reactions. This allows medicinal chemists to systematically alter the structure of the molecule and study the structure-activity relationships (SAR) of the newly synthesized compounds.

Table 1: Illustrative Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Amine | Primary or Secondary Amine | Substituted Aminomethylpyrazine | Introduction of basic centers, hydrogen bond donors/acceptors |

| Thiol | Thiophenol | Thioether | Modification of electronic properties, potential for metal coordination |

| Alcohol | Sodium Alkoxide | Ether | Altering lipophilicity and solubility |

| Azide | Sodium Azide | Azidomethylpyrazine | Precursor for triazole formation via click chemistry |

This table is illustrative and shows expected reactions based on the known reactivity of chloromethyl groups on heterocyclic systems.

Contribution to Multi-step Syntheses of Complex Bioactive Molecules

The utility of this compound extends beyond the synthesis of simple pyrazine derivatives. It can be a crucial component in the multi-step synthesis of more complex, biologically active molecules. Its bifunctional nature—a reactive site at the chloromethyl group and the potential for further modification on the pyrazine ring—allows for its integration into longer synthetic sequences.

For example, after an initial substitution at the chloromethyl position, the pyrazine ring itself can undergo further reactions such as lithiation followed by the addition of an electrophile, or cross-coupling reactions to build more elaborate molecular architectures. This step-wise approach is fundamental in the total synthesis of natural products and complex drug molecules where precise control over the assembly of molecular fragments is required. While specific examples for this compound are not extensively documented in publicly available literature, the principles of its use can be inferred from the synthesis of other complex pyrazine-containing molecules. researchgate.net

Contributions to Heterocyclic Building Block Chemistry

Heterocyclic compounds are fundamental to the field of organic chemistry, serving as core structures for a vast number of pharmaceuticals, agrochemicals, and materials. nih.govnih.govmdpi.com this compound is a prime example of a heterocyclic building block, providing a pre-functionalized pyrazine ring that can be readily incorporated into larger molecules.

The presence of both a nucleophilic displacement site (the chloromethyl group) and an aromatic heterocyclic core makes this compound a versatile reagent. Chemists can utilize it to introduce the 5-methoxypyrazin-2-yl)methyl moiety into a target molecule, thereby imparting the specific steric and electronic properties of this group. This is particularly useful in fragment-based drug discovery, where small, functionalized heterocyclic fragments are combined to build a lead compound.

Potential in Coordination Chemistry and Supramolecular Assembly

The nitrogen atoms of the pyrazine ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.

The specific substitutions on this compound can influence its coordination behavior. The methoxy (B1213986) group can affect the basicity of the pyrazine nitrogens, and the chloromethyl group, or its derivatives, could potentially participate in secondary coordination interactions or be used to link the coordination complex to other molecules or surfaces.

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is another area where this compound could find application. The pyrazine ring can participate in π-π stacking interactions, and the various functional groups can engage in hydrogen bonding and other non-covalent forces to direct the assembly of complex, ordered structures. mdpi.com While specific studies on the supramolecular chemistry of this compound are not prominent, the general principles of pyrazine-based supramolecular assembly suggest its potential in this field. nih.gov

Theoretical and Computational Investigations of 2 Chloromethyl 5 Methoxypyrazine

Electronic Structure and Reactivity Predictions

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for exploring the electronic structure of molecules like 2-(Chloromethyl)-5-methoxypyrazine. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.

The electronic character of this compound is governed by the interplay between the electron-withdrawing pyrazine (B50134) ring and the effects of its substituents: the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing chloromethyl group (-CH₂Cl). The methoxy group, a strong resonance donor, increases the electron density on the pyrazine ring, particularly at the ortho and para positions. Conversely, the chloromethyl group is inductively withdrawing due to the electronegativity of the chlorine atom.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests a molecule is more reactive and can be more easily polarized. nih.gov

Theoretical calculations for substituted pyrazines often employ methods like B3LYP with a basis set such as 6-311+G(d,p) to optimize the molecular geometry and calculate orbital energies. nih.gov For this compound, the HOMO is expected to be located primarily on the pyrazine ring and the methoxy group, reflecting the areas of highest electron density. The LUMO is likely to be distributed over the pyrazine ring and the chloromethyl group, the primary electron-accepting site.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the oxygen of the methoxy group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the chloromethyl group, highlighting sites for nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify these interactions by studying donor-acceptor relationships within the molecule. chemrxiv.org

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similarly substituted pyrazine derivatives calculated using DFT.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| Electron Affinity | 1.5 eV | Energy released when an electron is added |

| Ionization Potential | 8.0 eV | Energy required to remove an electron |

These calculated parameters suggest that the molecule has distinct sites for electrophilic and nucleophilic reactions, with the chloromethyl group being a particularly reactive handle for nucleophilic substitution.

Reaction Pathway Modeling and Energetic Considerations

Computational modeling is invaluable for investigating the mechanisms and energetics of chemical reactions. For this compound, this can include modeling its synthesis or its subsequent transformations. A common reaction involving this compound is the nucleophilic substitution at the chloromethyl group, where the chlorine atom is replaced by a nucleophile.

Reaction pathway modeling typically involves locating the transition state (TS) structures connecting reactants to products. By calculating the energies of the reactants, transition states, and products, a potential energy surface can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Computational studies on the synthesis of other pyrazine derivatives have successfully used DFT to model reaction mechanisms, such as condensation or cyclization reactions. researchgate.net

For the synthesis of this compound itself, one could model potential routes, for instance, the chlorination of 2-hydroxy-5-methoxypyrazine followed by functional group manipulation. Each step's feasibility can be assessed by calculating the reaction energies (ΔE) and activation barriers (ΔG‡). A negative reaction energy indicates an exothermic process, while a lower activation barrier suggests a faster reaction.

Table 2: Illustrative Energetic Data for a Hypothetical Sₙ2 Reaction of this compound with a Nucleophile (e.g., NH₃) This table contains hypothetical values derived from general principles of reaction modeling.

| Parameter | Gas Phase (kcal/mol) | Aqueous Solution (kcal/mol) |

| Activation Energy (ΔG‡) | +20.5 | +18.2 |

| Reaction Energy (ΔE) | -15.0 | -18.5 |

These illustrative data show how computational models can predict the influence of the solvent on the reaction, which often stabilizes charged transition states and products, thereby lowering the activation energy and making the reaction more favorable. Computational studies on related energetic materials have also correlated stability with the HOMO-LUMO gap and heat of formation. semanticscholar.orgresearchgate.nettandfonline.com

Spectroscopic Property Simulations and Correlations

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which are essential for compound characterization. Methods like DFT can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. chemrxiv.orgrsc.org

Simulated IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with the experimental one, each observed peak can be assigned to a specific vibrational mode. chemrxiv.org For this compound, characteristic vibrational modes would include C-H stretches of the aromatic ring and methyl group, C=N and C=C stretches of the pyrazine ring, C-O stretches of the methoxy group, and the C-Cl stretch of the chloromethyl group.

NMR spectroscopy is a cornerstone of structural elucidation. Chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations provide predicted chemical shifts that, when compared to experimental data, allow for unambiguous assignment of each proton and carbon atom in the molecule. For this compound, one would expect distinct signals for the three aromatic protons, the methoxy protons, and the chloromethyl protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would show six distinct signals for the carbon atoms of the pyrazine ring and the two substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) These are hypothetical values based on known substituent effects on pyrazine and related heterocycles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine H-3 | 8.3 | - |

| Pyrazine H-6 | 8.1 | - |

| -CH₂Cl | 4.8 | 45.0 |

| -OCH₃ | 4.0 | 55.0 |

| Pyrazine C-2 | - | 152.0 |

| Pyrazine C-3 | - | 145.0 |

| Pyrazine C-5 | - | 158.0 |

| Pyrazine C-6 | - | 138.0 |

Simulations of electronic absorption spectra using Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption bands, which correspond to electronic transitions between molecular orbitals. rsc.org These simulations help in understanding the electronic transitions and the photophysical properties of the molecule.

Electrochemical Behavior Studies of Pyrazine Derivatives

The electrochemical properties of pyrazine derivatives are of significant interest, and computational methods can provide insights into their redox behavior. The reduction and oxidation potentials of a molecule are related to its LUMO and HOMO energies, respectively. A molecule with a lower LUMO energy is easier to reduce, while one with a higher HOMO energy is easier to oxidize.

Experimental studies on pyrazine derivatives using techniques like cyclic voltammetry show that they can undergo reduction, often involving the uptake of electrons and protons. cdnsciencepub.comresearchgate.net The reduction potential is highly dependent on factors like pH and the nature of the substituents on the pyrazine ring. researchgate.netrsc.org Electron-donating groups generally make reduction more difficult (more negative potential), while electron-withdrawing groups facilitate it (less negative potential).

In this compound, the electron-donating methoxy group would tend to make the pyrazine ring harder to reduce compared to unsubstituted pyrazine. However, the electron-withdrawing chloromethyl group would counteract this effect to some extent. Computational models can predict these trends by calculating the electron affinity and reduction potentials.

The typical electrochemical reduction of a pyrazine ring proceeds via a one- or two-electron process to form radical anions or di-anions, which may be followed by protonation to yield dihydropyrazine (B8608421) derivatives. cdnsciencepub.comrsc.org The stability and subsequent reactions of these reduced species are also amenable to computational investigation. Studies on cobalt complexes with pyrazine-functionalized ligands have shown that substitution significantly impacts the metal- and ligand-centered reduction potentials. mdpi.com

Table 4: Comparative Reduction Potentials of Pyrazine Derivatives (Illustrative Experimental Data) This table presents typical, illustrative reduction potential ranges based on published data for various pyrazine derivatives.

| Compound | Substituent Type | Typical Half-Peak Reduction Potential (V vs. Ag/AgCl) |

| Pyrazine | None | -1.0 to -1.2 |

| Pyrazine with Electron-Donating Groups | e.g., Alkyl, Methoxy | -1.1 to -1.4 |

| Pyrazine with Electron-Withdrawing Groups | e.g., Cyano, Carboxyl | -0.3 to -0.9 |

| This compound | Mixed (Donating & Withdrawing) | Predicted to be in the range of -0.9 to -1.2 |

The electrochemical behavior of this compound is thus a complex interplay of its substituent effects, which can be effectively rationalized and predicted through a combination of experimental and computational approaches.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Techniques for Separation and Monitoring

Chromatographic methods are indispensable for separating 2-(Chloromethyl)-5-methoxypyrazine from reaction mixtures and for monitoring its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a powerful tool for the analysis of pyrazine (B50134) derivatives. For compounds structurally similar to this compound, such as 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate, a reverse-phase method using a Newcrom R1 column has been demonstrated. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In the purification of related chlorinated pyridine (B92270) compounds, preparative HPLC has proven effective. For instance, 2-chloro-5-trichloromethylpyridine was successfully purified from a complex mixture using a reversed-phase C18 column with a gradient elution of acetonitrile in water. nih.gov This approach achieved a high purity of 99.01% with an average recovery rate of 82.7%. nih.gov

Gas Chromatography (GC):

Due to the volatility of methoxypyrazines, capillary gas-liquid chromatography (GLC) is a preferred method for analysis, often coupled with a highly sensitive detector. researchgate.net For the determination of methoxypyrazines in complex matrices like wine, GC is frequently used in conjunction with mass spectrometry (GC-MS). openagrar.de This combination provides both high sensitivity and high molecular specificity, which is essential for identifying and quantifying trace amounts of these compounds. openagrar.de

To enhance sensitivity, especially for detecting low concentrations, sample preparation techniques such as solid-phase microextraction (SPME) are often employed prior to GC analysis. mdpi.com For related methoxypyrazines, a method involving SPME followed by multidimensional GC-MS has been developed to achieve very low limits of detection. mdpi.com

Interactive Data Table: Chromatographic Conditions for Related Compounds

| Compound | Chromatographic Method | Column | Mobile Phase/Carrier Gas | Detector | Reference |

| 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| 2-chloro-5-trichloromethylpyridine | Preparative HPLC | Zorbox-C18 | Acetonitrile/Water Gradient | Diode Array Detector | nih.gov |

| 2-Methoxy-3-isobutylpyrazine | GC-MS | - | Helium | Mass Spectrometer | openagrar.de |

| Methoxypyrazines (IPMP, SBMP, IBMP) | Multidimensional GC-MS | - | Helium | Mass Spectrometer | mdpi.com |

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound. The most critical of these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the precise arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2-methoxypyridine, shows characteristic signals for the methoxy (B1213986) group protons and the protons on the pyrazine ring. mdpi.com For this compound, one would expect to see distinct signals for the chloromethyl protons, the methoxy protons, and the two aromatic protons on the pyrazine ring, with their chemical shifts and coupling patterns providing definitive structural information. For example, in similar structures like 2-methoxypyridine-3-carbonitriles, the methoxy protons (OCH₃) appear as a singlet around δ 4.04–4.08 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. In the analysis of a series of oxadiazole derivatives containing a 5-chloro-2-methoxyphenyl group, ¹³C NMR was instrumental in confirming the carbon framework of the synthesized compounds. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for this purpose. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (158.59 g/mol ), along with characteristic fragment ions resulting from the loss of chlorine, the chloromethyl group, or the methoxy group. achmem.com LC-MS is also a powerful tool, as demonstrated in the characterization of complex heterocyclic compounds, providing both chromatographic separation and mass spectral data. nih.gov

Interactive Data Table: Spectroscopic Data for this compound and Related Analogs

| Compound | Technique | Key Observations | Reference |

| This compound | Formula | C₆H₇ClN₂O | achmem.com |

| This compound | Molecular Weight | 158.59 g/mol | achmem.com |

| 2-methoxypyridine-3-carbonitriles | ¹H NMR | Methoxy protons (OCH₃) at δ 4.04–4.08 ppm | mdpi.com |

| 5-chloro-2-methoxyphenyl derivatives | ¹³C NMR, LC-MS | Used for structural characterization | nih.gov |

| 2-Chloro-5-methylpyridine | ¹H NMR | Aromatic protons observed at δ 8.18, 7.45, 7.13 ppm; methyl protons at δ 2.27 ppm | chemicalbook.com |

X-ray Crystallography for Solid-State Structure Determination

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Routes

The development of efficient and sustainable methods for synthesizing 2-(chloromethyl)-5-methoxypyrazine is a key area of research. Traditional synthetic routes often involve multiple steps with harsh reagents. The future of its synthesis lies in creating more streamlined, environmentally benign, and cost-effective processes.

Current research efforts are moving towards multi-component reactions or one-pot syntheses that reduce the number of intermediate isolation steps, thereby minimizing solvent usage and waste generation. An analogous approach has been successfully applied to similar heterocyclic compounds, such as the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride, which was achieved without isolating intermediates from the first two steps, significantly improving productivity. researchgate.net Future research aims to apply similar principles to pyrazine (B50134) synthesis, potentially combining the formation of the pyrazine ring and the introduction of the chloromethyl and methoxy (B1213986) functionalities in a more concerted fashion.

Another promising frontier is the use of flow chemistry. Continuous-flow reactors offer superior control over reaction parameters like temperature and pressure, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processing. The photocatalyzed synthesis of artemisinin, for instance, demonstrates the power of using a continuous-flow photoreactor to improve yield and efficiency from a crude plant extract. nih.gov Applying this technology to the synthesis of this compound could lead to significant process intensification and waste reduction.

| Synthetic Strategy | Traditional Approach (Batch) | Novel/Future Approach (Flow/One-Pot) |

| Reaction Steps | Multiple, with intermediate isolation | Fewer steps, often in a single reactor |

| Solvent & Reagent Use | High volume, often hazardous | Reduced volume, potential for solvent recycling |

| Energy Consumption | Often requires prolonged heating/cooling | More efficient heat transfer, lower energy use |

| Waste Generation | Significant, due to multiple workups | Minimized waste streams |

| Scalability | Can be challenging and hazardous | More straightforward and safer to scale up |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The this compound molecule possesses two primary sites for chemical reaction: the electrophilic carbon of the chloromethyl group and the pyrazine ring itself. While its utility as an alkylating agent via nucleophilic substitution at the chloromethyl group is well-established, a vast potential for undiscovered reactivity remains.

Future research will likely focus on the following areas:

Transition-Metal Catalyzed Cross-Coupling: The C-Cl bond of the chloromethyl group and C-H bonds on the pyrazine ring are potential handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring the selective activation of these bonds with various catalysts could open up a plethora of new derivatives that are currently difficult to access.

Directed C-H Functionalization: The methoxy group and the ring nitrogens can act as directing groups to selectively functionalize the C-H bonds on the pyrazine ring. This would be a highly atom-economical way to introduce new substituents, avoiding the need for pre-functionalized starting materials.

Photocatalysis and Radical Chemistry: The use of light to initiate reactions offers mild conditions and unique reactivity pathways. nih.gov Investigating the behavior of this compound under photocatalytic conditions could uncover novel radical-based transformations, leading to new molecular scaffolds.

Understanding the interplay between the methoxy group's electron-donating nature and the electron-withdrawing pyrazine ring is crucial for predicting and controlling the regioselectivity of these new reactions.

Expansion of Applications in New Chemical Domains

While pyrazine derivatives are known components in pharmaceuticals and agrochemicals, the specific applications of this compound as a building block are still being explored. The expansion of its use into new chemical domains represents a significant growth area.

Materials Science: Pyrazine-containing polymers and materials can exhibit interesting electronic and photophysical properties. Research into the polymerization of this compound or its derivatives could lead to the development of new conductive polymers, organic light-emitting diodes (OLEDs), or chemosensors. For example, the green synthesis of nanostructured poly(2,5-dimethoxyaniline) highlights the potential for creating functional polymers from related aromatic amines. rsc.org

Medicinal Chemistry: The pyrazine core is a recognized "privileged scaffold" in drug discovery. Using this compound as a starting point, medicinal chemists can design and synthesize novel libraries of compounds for screening against various biological targets, including kinases, GPCRs, and infectious disease targets. Its reactive handle allows for the straightforward introduction of diverse chemical functionalities to explore structure-activity relationships.

Supramolecular Chemistry: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors or coordinate with metal ions. This opens the door to designing and constructing complex supramolecular architectures, such as metal-organic frameworks (MOFs) or self-assembling molecular cages, with potential applications in gas storage, catalysis, or sensing.

Integration with Green Chemistry Principles for Synthesis

The future of chemical manufacturing is inextricably linked to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. youtube.com The synthesis of this compound is an ideal candidate for optimization according to these principles.

Key areas for integration include:

Safer Solvents: A major goal is to replace hazardous solvents like DMF, NMP, and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or new-generation bio-based solvents. skpharmteco.com Research into solvent-free reaction conditions, perhaps using mechanochemistry (ball-milling), is also a highly attractive route that aligns with green chemistry principles by reducing waste and energy use. nih.gov

Atom Economy: Synthetic routes should be redesigned to maximize the incorporation of all starting material atoms into the final product, minimizing waste. youtube.com C-H activation and addition reactions are inherently more atom-economical than substitution reactions that generate salt byproducts.

Energy Efficiency: Employing energy-efficient technologies like microwave irradiation or photocatalysis can significantly reduce the carbon footprint of the synthesis. nih.gov These methods often lead to dramatically shorter reaction times and lower energy consumption compared to conventional heating.

Use of Renewable Feedstocks: While a long-term goal, future research could explore the synthesis of the pyrazine core from bio-based starting materials instead of petroleum-derived precursors, aligning with the green chemistry principle of using renewable resources.

The table below summarizes how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis of this compound |

| 1. Prevention | Design syntheses to avoid waste generation from the outset. youtube.com |

| 3. Less Hazardous Synthesis | Avoid using highly toxic reagents like thionyl chloride for chlorination. |

| 5. Safer Solvents & Auxiliaries | Replace traditional organic solvents with water, ionic liquids, or no solvent at all (mechanochemistry). nih.govskpharmteco.com |

| 6. Design for Energy Efficiency | Utilize microwave or photochemical methods to reduce reaction times and energy inputs. nih.gov |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps through selective reactions. |

By embracing these emerging frontiers, the scientific community can ensure that this compound is produced more sustainably and its full potential as a versatile chemical building block is realized across a diverse range of applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-methoxypyrazine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via chlorination of a hydroxymethyl precursor using reagents like thionyl chloride (SOCl₂) in anhydrous dichloromethane (CH₂Cl₂) at 0°C. For example, a similar synthesis for 2-(chloromethyl)-3,5,6-trimethylpyrazine involves SOCl₂ under controlled conditions to avoid side reactions . Phosphorus oxychloride (POCl₃) is an alternative chlorinating agent, often used in reflux conditions (105°C) for pyrazine derivatives . Optimal yields (>70%) require strict moisture control and inert atmospheres.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Basic characterization includes:

- IR Spectroscopy : To confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, C-O-C stretch for methoxy at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : To identify methoxy protons (δ 3.8–4.0 ppm) and chloromethyl protons (δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : For molecular ion peak verification (e.g., [M+H]+ at m/z 187.0).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture or bases, as these may degrade the compound. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazine derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 50–85% for similar chlorinations) arise from variations in reagent purity, solvent choice, or reaction time. Systematic optimization using design of experiments (DoE) is recommended. For example, reports cyclization with POCl₂ at 120°C, while uses SOCl₂ at lower temperatures. Comparative studies under controlled conditions (e.g., solvent polarity, catalyst) can identify critical factors .

Q. What advanced analytical methods are suitable for assessing the purity of this compound in complex mixtures?

- Methodological Answer :

- HPLC-PDA/UV : For quantifying purity (>98%) using C18 columns and acetonitrile/water gradients.

- GC-MS : To detect volatile impurities (e.g., residual solvents).

- Hyphenated Techniques (LC-MS/NMR) : For structural elucidation of degradation products .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the chloromethyl group with bioisosteres like trifluoromethyl (–CF₃) to enhance metabolic stability .

- Computational Docking : Use X-ray crystallography data (e.g., dihedral angles from ) to predict binding interactions with target proteins (e.g., kinases).

- SAR Studies : Modify the methoxy group to evaluate its role in antimicrobial activity, as seen in thiazole-pyrazine hybrids .

Q. How can researchers mitigate risks associated with the compound’s reactivity during scale-up?

- Methodological Answer :

- Process Safety Analysis : Conduct differential scanning calorimetry (DSC) to assess exothermic risks during chlorination.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and avoid over-chlorination.

- Waste Management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal, adhering to UN3267 regulations .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

Retrosynthesis Analysis